molecular formula C16H21NO2S B5790266 1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide

1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide

Cat. No.: B5790266
M. Wt: 291.4 g/mol
InChI Key: ZMERUJNICWJYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two ethyl groups, two methyl groups, and a sulfonamide group attached to the naphthalene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes alkylation to introduce ethyl groups at the 1 and 8 positions. This can be achieved using ethyl halides in the presence of a strong base such as sodium hydride.

    Sulfonation: The alkylated naphthalene is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group at the 2 position.

    Amidation: The sulfonic acid derivative is converted to the sulfonamide by reacting it with dimethylamine under suitable conditions, such as elevated temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide is unique due to the presence of both ethyl and dimethyl groups along with the sulfonamide functionality. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,8-diethyl-N,N-dimethylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-5-12-8-7-9-13-10-11-15(14(6-2)16(12)13)20(18,19)17(3)4/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMERUJNICWJYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1C(=C(C=C2)S(=O)(=O)N(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.